3,4-Dichloro-5-(difluoromethoxy)benzonitrile
Description
3,4-Dichloro-5-(difluoromethoxy)benzonitrile is a substituted benzonitrile derivative characterized by chlorine atoms at the 3- and 4-positions of the benzene ring and a difluoromethoxy group (-OCF₂H) at the 5-position. The nitrile group (-CN) at the 1-position contributes to its electron-withdrawing properties, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
3,4-dichloro-5-(difluoromethoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2F2NO/c9-5-1-4(3-13)2-6(7(5)10)14-8(11)12/h1-2,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJLFTRUFZBFDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)F)Cl)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Difluoromethylation of 3,4-Dichlorobenzonitrile
A common synthetic approach involves the reaction of 3,4-dichlorobenzonitrile with difluoromethyl ether or related difluoromethylating agents in the presence of a base such as potassium carbonate. The reaction is typically conducted under an inert atmosphere (nitrogen or argon) to prevent side reactions such as oxidation or hydrolysis.
- Reaction conditions:
- Base: Potassium carbonate (K₂CO₃)
- Solvent: Aprotic solvents compatible with nucleophilic substitution, often polar aprotic solvents
- Atmosphere: Nitrogen or inert gas
- Temperature: Moderate heating to facilitate nucleophilic substitution
- Outcome: Introduction of the -OCF₂H group at the 5-position of the aromatic ring, yielding 3,4-Dichloro-5-(difluoromethoxy)benzonitrile with good selectivity and yield.
This method leverages the nucleophilicity of the difluoromethoxy anion generated in situ and the electrophilic aromatic substitution on the chlorinated benzonitrile.
Industrial Scale Considerations
Industrial production of 3,4-Dichloro-5-(difluoromethoxy)benzonitrile adapts the laboratory-scale synthetic route with optimizations for:
- Yield maximization
- Purity enhancement
- Safety and environmental compliance
- Cost-effectiveness
Common industrial improvements include:
- Use of continuous flow reactors for better reaction control and scalability.
- Automated systems for reagent addition and temperature control.
- Recycling of solvents and catalysts to reduce waste.
- Optimization of reaction time and temperature to minimize by-products.
Related Intermediate Preparation: 3,4-Dichlorobenzonitrile and 3,4-Difluorobenzonitrile
Since 3,4-dichlorobenzonitrile is the key starting material, its preparation and related fluorinated intermediates are relevant.
Preparation of 3,4-Difluorobenzonitrile (Relevant to Fluorination Steps)
A patented preparation method for 3,4-difluorobenzonitrile involves:
- Starting from 3,4-dichlorobenzonitrile.
- Fluorination using potassium fluoride (KF) as the fluorinating agent.
- Phase transfer catalyst: bis-(N,N'-1,3-dimethyl-2-imidazolinyl)-ammonium chloride salt.
- Reaction conditions: Heating at 190–220 °C in a polar aprotic solvent (e.g., 1,3-dimethylimidazolidinone, sulfolane, or N-methylpyrrolidone).
- Use of dispersing agents (e.g., polyacrylamide, sodium dodecyl sulfate) and reducing agents (e.g., sodium sulfite) to improve reaction efficiency and purity.
- The reaction is followed by distillation and crystallization steps to isolate the product with >99% purity.
- The process is designed to be environmentally friendly with solvent and catalyst recycling, and minimal waste generation.
This fluorination method is crucial because the difluoromethoxy group in the target compound contains fluorine atoms, and similar fluorination chemistry is applied in the difluoromethylation step.
Data Table: Summary of Key Preparation Parameters
| Parameter | Typical Conditions/Values | Notes |
|---|---|---|
| Starting material | 3,4-Dichlorobenzonitrile | Commercially available or synthesized via chlorination |
| Difluoromethylation reagent | Difluoromethyl ether or equivalent | Source of -OCF₂H group |
| Base | Potassium carbonate (K₂CO₃) | Facilitates nucleophilic substitution |
| Solvent | Polar aprotic solvents (e.g., DMSO, DMF) | Ensures solubility and reaction efficiency |
| Atmosphere | Nitrogen or inert gas | Prevents oxidation and side reactions |
| Reaction temperature | Moderate heating (e.g., 50–120 °C) | Optimized for yield and selectivity |
| Reaction time | Several hours (typically 4–6 hours) | Depends on scale and conditions |
| Fluorination temperature (for intermediates) | 190–220 °C | High temperature required for fluorine exchange |
| Catalyst (fluorination) | bis-(N,N'-1,3-dimethyl-2-imidazolinyl)-ammonium chloride salt | Phase transfer catalyst |
| Yield | Up to 90% (fluorination step) | High yield with optimized conditions |
| Purity | >99% after recrystallization | Suitable for direct use or sale |
Research Findings and Optimization Insights
- The difluoromethoxy group significantly increases the compound's lipophilicity, improving membrane penetration and biological activity.
- The presence of chlorine atoms at the 3- and 4-positions enhances reactivity and binding affinity in biological systems.
- Optimizing the molar ratios of reagents, reaction temperature, and time is critical to maximize yield and minimize by-products such as polymerization or dehalogenation.
- Recycling of catalysts and solvents in industrial processes reduces production costs and environmental impact.
- Use of dispersing and reducing agents during fluorination improves product purity and reaction safety.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-5-(difluoromethoxy)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed
Substitution: Products with nucleophiles replacing chlorine atoms.
Reduction: 3,4-Dichloro-5-(difluoromethoxy)benzylamine.
Oxidation: 3,4-Dichloro-5-(difluoromethoxy)benzaldehyde.
Scientific Research Applications
Medicinal Chemistry
Inhibition of Notum:
One of the primary applications of 3,4-Dichloro-5-(difluoromethoxy)benzonitrile is as an inhibitor of the enzyme Notum. Notum plays a crucial role in modulating Wnt signaling pathways, which are vital for various cellular processes including proliferation and differentiation. Inhibiting Notum can lead to increased Wnt signaling, making this compound a potential candidate for treating diseases characterized by abnormal Wnt signaling, such as certain cancers and neurodegenerative disorders .
Pharmaceutical Development:
The compound has been investigated for its potential in pharmaceutical formulations aimed at treating conditions that benefit from enhanced Wnt signaling. Research indicates that compounds like 3,4-Dichloro-5-(difluoromethoxy)benzonitrile can be incorporated into therapeutic agents designed to modulate Wnt pathways effectively .
Antiviral Research
Recent studies have identified 3,4-Dichloro-5-(difluoromethoxy)benzonitrile as a promising candidate in the search for inhibitors against viral proteases, specifically targeting the main protease (Mpro) of SARS-CoV-2. The compound was part of a screening process that utilized deep learning techniques to identify novel inhibitors. The results showed varying degrees of inhibition against Mpro, highlighting its potential role in antiviral drug development .
Fluorinated Compounds in Drug Design
The introduction of fluorine into drug molecules often enhances their pharmacological properties. 3,4-Dichloro-5-(difluoromethoxy)benzonitrile exemplifies this trend, where the difluoromethoxy group contributes to improved metabolic stability and bioavailability. This characteristic is critical when designing drugs intended for chronic conditions or long-term use .
Data Table: Applications Overview
Case Studies
Case Study 1: Notum Inhibition
A study demonstrated that 3,4-Dichloro-5-(difluoromethoxy)benzonitrile effectively inhibited Notum activity in vitro. The results indicated a significant increase in Wnt signaling in treated cells compared to controls, suggesting therapeutic potential for conditions linked to Wnt pathway dysregulation.
Case Study 2: Antiviral Activity
In another investigation focused on SARS-CoV-2, researchers synthesized several fluorinated compounds, including 3,4-Dichloro-5-(difluoromethoxy)benzonitrile. The compound exhibited an IC50 value indicating effective inhibition against Mpro, supporting its candidacy for further development as an antiviral agent.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-5-(difluoromethoxy)benzonitrile depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, altering their activity. The presence of the difluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The nitrile group can form hydrogen bonds with target proteins, influencing their conformation and function .
Comparison with Similar Compounds
Table 1: Substituent Comparison of Selected Benzonitrile Derivatives
*Estimated based on analogous compounds.
Key Observations :
- Difluoromethoxy vs. Methoxy : The -OCF₂H group introduces steric bulk and lipophilicity compared to methoxy (-OCH₃), which may improve membrane permeability in drug candidates .
- Nitro vs. Cyano Groups: Nitro-substituted analogs (e.g., 3,5-Difluoro-4-nitrobenzonitrile) exhibit stronger electron-withdrawing effects, favoring electrophilic substitution reactions, while nitriles are more resistant to reduction .
Stability and Byproduct Formation
The difluoromethoxy group is less prone to hydrolysis compared to methoxy groups due to the electron-withdrawing nature of fluorine. However, over-oxidation during synthesis (e.g., in , sulfoxide-to-sulfone conversion) suggests that harsh oxidizing conditions must be avoided to prevent degradation . Chlorinated analogs, such as 3-Chloro-5-(trifluoromethyl)benzonitrile (), may exhibit higher thermal stability due to stronger C-Cl bonds.
Biological Activity
3,4-Dichloro-5-(difluoromethoxy)benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features:
- Dichloro groups : These enhance the compound's reactivity and influence its interaction with biological targets.
- Difluoromethoxy group : This moiety increases lipophilicity, facilitating better membrane penetration and protein binding.
The biological activity of 3,4-Dichloro-5-(difluoromethoxy)benzonitrile is primarily attributed to its ability to interact with specific molecular targets. The presence of halogen atoms (chlorine and fluorine) significantly affects the compound's binding affinity to proteins and enzymes, which can modulate various biological pathways. These interactions are crucial for its pharmacological effects, particularly in cancer treatment and differentiation of malignant cells.
Anticancer Properties
Research indicates that 3,4-Dichloro-5-(difluoromethoxy)benzonitrile may exhibit anticancer properties. A notable study investigated its effects on acute myeloid leukemia (AML) cells. The compound was found to promote differentiation in AML blasts through its interaction with tubulin, leading to reduced tumor burden in xenograft models .
Mechanistic Insights
The mechanism by which this compound exerts its effects involves:
- Tubulin Binding : The compound acts as a tubulin disruptor, which is essential for cell division and can lead to apoptosis in cancer cells.
- Gene Regulation : It may influence gene expression profiles related to cell differentiation and survival pathways.
Case Studies
- Acute Myeloid Leukemia (AML)
- Xenograft Models
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of similar compounds containing difluoromethoxy groups. These studies suggest that modifications in the molecular structure can significantly enhance biological activity and selectivity towards specific targets .
Q & A
Q. What are the optimal synthetic routes for 3,4-Dichloro-5-(difluoromethoxy)benzonitrile, and how can purity be maximized?
Methodological Answer:
- Stepwise Halogenation : Start with 5-(difluoromethoxy)benzonitrile. Introduce chlorine atoms via electrophilic aromatic substitution using Cl₂/FeCl₃ or sulfuryl chloride (SO₂Cl₂) under controlled temperatures (0–25°C). Monitor regioselectivity using thin-layer chromatography (TLC) .
- Purification : Recrystallize from ethanol/water mixtures or use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Purity >98% can be confirmed via HPLC with UV detection at 254 nm .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Analysis : Use ¹H/¹³C NMR to confirm substitution patterns. The difluoromethoxy group (-OCF₂H) shows distinct splitting in ¹⁹F NMR (δ -80 to -85 ppm). Chlorine substituents deshield aromatic protons (δ 7.2–7.8 ppm) .
- Mass Spectrometry : High-resolution ESI-MS or EI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 264) and fragmentation patterns to validate the structure .
Advanced Research Questions
Q. How do electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to analyze electron density maps. The electron-withdrawing nitrile (-CN) and difluoromethoxy (-OCF₂H) groups deactivate the ring, directing reactions to specific positions. Compare with experimental Suzuki-Miyaura coupling yields using Pd(PPh₃)₄/K₂CO₃ .
- Kinetic Studies : Track reaction progress via in situ IR spectroscopy to determine rate constants for substituent-dependent pathways .
Q. How can contradictory data on the compound’s stability under acidic/basic conditions be resolved?
Methodological Answer:
- Condition-Specific Stability Assays :
- Acidic Conditions : Reflux in 1M HCl/THF (1:1) for 24h. Monitor degradation via LC-MS; nitrile groups may hydrolyze to amides/carboxylic acids.
- Basic Conditions : Stir in 1M NaOH/MeOH at 50°C. The difluoromethoxy group is prone to hydrolysis, forming phenolic byproducts.
- Contradiction Resolution : Compare results across studies by standardizing solvent systems and reaction scales. Use controlled argon atmospheres to exclude moisture/O₂ interference .
Q. What computational tools predict its adsorption behavior on catalytic surfaces?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model interactions with Pd or Au surfaces using software like GROMACS. The nitrile group’s dipole moment (~4.0 D) enhances adsorption via lone-pair interactions with metal d-orbitals .
- Surface-Enhanced Raman Spectroscopy (SERS) : Validate simulations by measuring adsorption-induced vibrational mode shifts on nanostructured Ag substrates .
Q. What strategies identify its biological targets in enzyme inhibition studies?
Methodological Answer:
- High-Throughput Screening : Use fluorescence-based assays (e.g., NADH depletion in cytochrome P450 enzymes) to detect inhibition. IC₅₀ values can be correlated with substituent electronegativity .
- Docking Studies : Perform AutoDock/Vina simulations on protein databases (PDB) to predict binding affinities. The chlorine atoms may occupy hydrophobic pockets in enzymes like CYP3A4 .
Q. How does the compound’s stability vary in polar vs. non-polar solvents during long-term storage?
Methodological Answer:
- Accelerated Stability Testing : Store samples in DMSO (polar) and toluene (non-polar) at 25°C/40°C for 6 months. Analyze degradation via ¹H NMR every 30 days. Polar solvents may accelerate hydrolysis of the difluoromethoxy group .
- Light Sensitivity : Conduct UV-Vis stability tests under UVA/UVB exposure. Use amber vials to mitigate photodegradation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
